molecular formula C8H11NOS B13167651 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one

Cat. No.: B13167651
M. Wt: 169.25 g/mol
InChI Key: BNDBBHXVGWXIMJ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one (CAS 1601021-38-8) is a sulfur-containing β-aminoketone of significant interest in scientific research and development. With a molecular formula of C8H11NOS and a molecular weight of 169.25 g/mol, this compound serves as a versatile building block and key intermediate in organic synthesis . This compound features a propan-1-one backbone substituted with a methylamino group at the third carbon and a thiophen-3-yl aromatic ring. The presence of the thiophene ring, a sulfur-containing heterocycle, distinguishes it from phenyl-based analogs and imparts unique electronic and steric properties that can influence its reactivity, pharmacological profile, and metabolic stability . Its primary application lies in its role as a precursor in the synthesis of more complex molecules for chemical, biological, and industrial research . In medicinal chemistry, it is studied as a structural analog for its potential biological activities . The compound can be synthesized via several routes, including the acylation of thiophenes followed by amination, or through metal-free reductive amination of thiophene-3-carboxaldehyde with methylamine, a method noted for its operational simplicity and yields of up to 88% . Applications • Chemistry: A building block for the synthesis of complex organic molecules and for method development in organic synthesis . • Biology: Studied for its potential biological activities in various research models . • Pharmaceutical Research: Used as an intermediate in the development of active pharmaceutical ingredients (APIs) and for exploratory studies . Handling and Storage For optimal stability, this product should be stored refrigerated (2-8°C) . Notice This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-(methylamino)-1-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C8H11NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,9H,2,4H2,1H3

InChI Key

BNDBBHXVGWXIMJ-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)C1=CSC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one typically involves the formation of the β-aminoketone structure through nucleophilic substitution or reductive amination strategies starting from thiophene derivatives and appropriate carbonyl precursors.

Key synthetic routes include:

  • Acylation of thiophenes with 3-chloropropionic acid derivatives followed by amination:
    Thiophene (often 2- or 3-substituted) is reacted with 3-chloropropionic acid chloride to yield a 3-chloropropanone intermediate, which is subsequently treated with methylamine to substitute the chlorine with a methylamino group, producing the target β-aminoketone.

  • Reductive amination of thiophene-3-carboxaldehyde with methylamine:
    This method involves reacting thiophene-3-carboxaldehyde with methylamine in the presence of a reducing agent to form the β-aminoketone directly. This approach can be catalyzed under metal-free or enzymatic conditions to improve selectivity and yield.

  • Chemoenzymatic synthesis:
    Enantioselective synthesis methods employ microbial or enzymatic reduction of ketone intermediates to obtain chiral β-amino alcohols, which can be further converted to the target compound. Lipase-catalyzed acylation and microbial dehydrogenase reductions are examples of such approaches, enhancing stereochemical purity critical for pharmaceutical applications.

Detailed Industrial Preparation Process

A patented industrial process describes the preparation of 3-methylamino-1-(2-thienyl)-1-propanone (a close isomer of the thiophen-3-yl compound) as follows:

Step Description Conditions Yield & Notes
1 Reaction of thiophene with 3-chloropropionic acid chloride Controlled temperature, inert atmosphere Forms 3-chloropropanone intermediate
2 Nucleophilic substitution with methylamine Mild heating, solvent like ethanol or methanol Produces this compound
3 Enantioselective reduction (if chiral purity required) Microbial dehydrogenase or enzymatic catalyst 74% yield, 72% enantiomeric excess (ee) reported
4 Purification Chromatography or crystallization Required to remove side products and ensure purity

This process avoids the use of expensive or labile reagents and complex chromatographic separations, making it economically favorable for scale-up.

Metal-Free Reductive Amination Method

Recent research demonstrates a metal-free synthesis of β-aminoketones, including thiophene derivatives, via reductive amination using mild reducing agents under ambient conditions. The general procedure involves:

  • Mixing thiophene-3-carboxaldehyde with methylamine in a solvent mixture (e.g., methanol/dichloromethane).
  • Adding a reductant such as sodium triacetoxyborohydride or a similar hydride source.
  • Stirring at room temperature until reaction completion (monitored by TLC).
  • Purification by column chromatography (dichloromethane:methanol 9:1) yields the target compound with high purity and yields up to 88%.

This approach is advantageous due to its operational simplicity, avoidance of metal catalysts, and good yields.

Analytical and Purification Techniques

  • Chromatography:
    Silica gel column chromatography using dichloromethane/methanol mixtures is common for purification. The Rf values for the compound are typically around 0.40 in MeOH/DCM (1:9).

  • Nuclear Magnetic Resonance (NMR):
    ¹H NMR shows characteristic signals for thiophene protons (δ 6.8–7.5 ppm) and methylamino protons (δ 2.3–2.5 ppm). ¹³C NMR confirms the carbonyl carbon at ~198 ppm and aromatic carbons in the 125–140 ppm range.

  • Mass Spectrometry (MS):
    High-resolution MS confirms molecular ion peaks consistent with the formula C8H11NOS (molecular weight ~169.25 g/mol).

  • Chiral HPLC and Circular Dichroism (CD):
    Used for enantiomeric purity assessment when chiral synthesis is performed.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Disadvantages
Acylation + Amination Thiophene + 3-chloropropionic acid chloride + methylamine Acid chloride, methylamine Mild heating, inert atmosphere 70–80 Economical, scalable Requires acid chloride handling, possible side reactions
Reductive Amination (Metal-Free) Thiophene-3-carboxaldehyde + methylamine Sodium triacetoxyborohydride Room temp, MeOH/DCM solvent Up to 88 Simple, metal-free, mild conditions Requires chromatographic purification
Chemoenzymatic Reduction Ketone intermediate + microbial dehydrogenase Enzymes, cofactors Mild temp, aqueous media ~74 (with 72% ee) High stereoselectivity Enzyme cost, scale-up challenges

Research Findings and Notes

  • The patented processes highlight the importance of controlling reaction parameters to avoid over-alkylation and side reactions.

  • Enantioselective synthesis is crucial for pharmaceutical intermediates, and microbial or enzymatic reductions provide a practical route to achieve this.

  • Metal-free reductive amination methods offer environmentally friendly alternatives with high yields and operational simplicity.

  • Purification remains a critical step, often requiring chromatographic techniques to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties/Activities Reference
3-MMC 2-(Methylamino)-1-(3-methylphenyl)propan-1-one Synthetic cathinone with stimulant properties; reviewed by WHO ECDD for regulatory status
α-PVP α-Pyrrolidinovalerophenone Potent psychostimulant; pyrrolidine substituent enhances lipophilicity and CNS penetration
Compound 4a (COX-2 inhibitor) 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one Selective COX-2 inhibition (IC₅₀ = 0.12 µM); antiplatelet aggregation activity
Compound 11 (anti-Trypanosoma) 1-(Thiophen-3-yl)-3-(4-(3-trifluoromethylphenyl)piperazin-1-yl)propan-1-one Anti-Trypanosoma cruzi activity; piperazine moiety enhances target binding
Duloxetine Impurity 5 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride Pharmaceutical impurity; solubility: methanol (slight), storage under inert conditions

Key Observations:

  • For example, thiophene-based compounds in anti-Trypanosoma studies showed moderate activity (e.g., compound 11, 18% yield, 177–178°C melting point) .
  • Substituent Position : The 3-thiophen-yl isomer (target compound) differs from the 2-thiophen-yl isomer (e.g., Duloxetine Impurity 5) in ring orientation, which may affect solubility and bioactivity. The 2-yl isomer’s hydrochloride salt has a molecular weight of 205.71 g/mol and is stored under inert conditions .
  • Amino Group Modifications: Compared to pyrrolidine (α-PVP) or piperazine (compound 11) substituents, the methylamino group in the target compound may reduce lipophilicity, impacting blood-brain barrier permeability .

Physicochemical Properties

  • Solubility: The hydrochloride salt of the 2-thiophen-yl isomer is slightly soluble in methanol, suggesting similar challenges for the 3-yl isomer .
  • Stability : Thiophene derivatives generally exhibit lower thermal stability compared to phenyl analogs due to sulfur’s electron-withdrawing effects.

Biological Activity

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one, also known as a substituted cathinone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NOSC_9H_{11}NOS, with a molecular weight of approximately 169.25 g/mol. The compound features a methylamino group attached to the propanone chain and a thiophene ring, which is crucial for its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Modulation : The compound may influence enzyme activity, potentially impacting metabolic pathways and cellular signaling. Such modulation can lead to various biological effects, including antimicrobial and anticancer properties.
  • Receptor Interactions : It interacts with multiple receptors, including dopamine receptors. Studies have shown that compounds similar to this one can act as selective agonists for dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme ModulationAlters enzyme activity affecting metabolic pathways
AntimicrobialPotential antimicrobial effects against pathogens
AnticancerExhibits properties that may inhibit cancer cell growth
Dopamine Receptor AgonismSelective activation of D3 receptor

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound's structural features allow it to engage in π-π stacking interactions with biological molecules, enhancing its efficacy.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Dopamine Receptor Agonism : A study on ML417 (a derivative) demonstrated its ability to promote D3 receptor-mediated β-arrestin translocation and G protein activation without significant activity at other dopamine receptors. This selectivity suggests potential therapeutic applications in treating neurodegenerative diseases .
  • Anticancer Activity : Research has indicated that compounds with similar thiophene structures can inhibit the proliferation of certain cancer cell lines, suggesting that this compound may share these properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Reaction of Thiophene Derivatives : The starting materials often include thiophene derivatives reacted with methylamine and suitable ketone precursors.
  • Purification Techniques : Advanced chromatographic methods are employed to obtain pure compounds necessary for biological testing .

Applications in Medicinal Chemistry

Due to its potential therapeutic effects, this compound is being investigated as a lead compound in drug development:

  • Antidepressants : It serves as an intermediate in synthesizing drugs like duloxetine, which is used for treating major depressive disorder and generalized anxiety disorder .

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